molecular formula C13H13ClN2O2 B12907595 4-Chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one CAS No. 88093-86-1

4-Chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one

Cat. No.: B12907595
CAS No.: 88093-86-1
M. Wt: 264.71 g/mol
InChI Key: LQEAWRNUMSVRDN-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one is a synthetic chemical scaffold based on the pyridazin-3(2H)-one core, a structure of significant interest in advanced medicinal chemistry research . The pyridazinone moiety is recognized for its diverse biological activities and is a privileged structure in the development of novel therapeutic agents . This particular compound features specific substitutions at the 2, 4, and 5 positions of the pyridazinone ring, which may be optimized to modulate its physicochemical properties and interaction with biological targets. Derivatives of pyridazin-3(2H)-one are extensively investigated for their potential as vasodilators for cardiovascular disease research and as targeted anticancer agents . The scaffold's versatility allows it to interact with multiple pharmacological targets, including various enzymes and receptors . Research into similar compounds has shown promise in targeting phosphodiesterases (PDE) and tyrosine kinases, which are critical in cell signaling pathways . This makes such molecules valuable tools for probing disease mechanisms in areas like reverse cardio-oncology, where links between hypertension and cancer incidence are explored . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct their own specific safety evaluations and analytical characterization to confirm the compound's identity, purity, and stability for their intended applications.

Properties

CAS No.

88093-86-1

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

4-chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3-one

InChI

InChI=1S/C13H13ClN2O2/c1-9-3-5-10(6-4-9)8-18-11-7-15-16(2)13(17)12(11)14/h3-7H,8H2,1-2H3

InChI Key

LQEAWRNUMSVRDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C(=O)N(N=C2)C)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on the Chlorinated Pyridazinone

A key step involves the nucleophilic substitution of the chlorine atom at the 5-position (or sometimes 4-position depending on regioisomer) with the (4-methylphenyl)methoxy nucleophile.

  • Reagents: 4-methylphenylmethanol (nucleophile), base (e.g., sodium hydride or potassium carbonate), solvent (e.g., dioxane or methanol).
  • Conditions: Room temperature to moderate heating (50–80 °C), inert atmosphere to prevent oxidation.
  • Outcome: Formation of the 5-[(4-methylphenyl)methoxy] substituent via displacement of the chloro group.

Palladium-Catalyzed Cross-Coupling Reactions

In some synthetic routes, Sonogashira or Suzuki cross-coupling reactions are employed to introduce alkynyl or aryl substituents on the pyridazinone ring, which can be further transformed into the desired methoxy-substituted product.

  • Catalysts: Pd(PPh3)4, Pd(dppf)Cl2.
  • Bases: Triethylamine, potassium carbonate.
  • Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).
  • Notes: Attempts to alkynylate 4-chloro-5-methoxy-2-methylpyridazin-3(2H)-one directly have shown limited success, indicating the need for optimized conditions or alternative routes.

Optimization of Solvent and Temperature

  • Solvent choice critically affects the regioselectivity and yield of nucleophilic substitution. For example, methanol favors nucleophilic attack at the 5-position over the 4-position in dichloropyridazinones.
  • Temperature control is essential to minimize side reactions such as nucleophilic addition to alkynyl groups or decomposition.

Representative Reaction Data Table

Step Reactants/Intermediates Reagents/Conditions Product/Outcome Yield (%) Notes
1 Pyridazine derivative Chlorination (POCl3 or NCS), methylation 4-Chloro-2-methylpyridazin-3(2H)-one 70–85 Controlled halogenation and alkylation
2 4-Chloro-2-methylpyridazin-3(2H)-one 4-methylphenylmethanol, base, dioxane 4-Chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one 60–75 Nucleophilic substitution
3 5-alkynyl-4-chloro-2-methylpyridazin-3(2H)-one Pd catalyst, base, THF or DMF Alkynylated intermediates for further functionalization Variable Cross-coupling for derivative synthesis

Research Findings and Mechanistic Insights

  • Selective Nucleophilic Substitution: Studies have shown that nucleophilic substitution on the chlorinated pyridazinone ring is highly regioselective and influenced by solvent polarity and nucleophile strength. Methanol as a solvent enhances substitution at the 5-position, which is critical for installing the (4-methylphenyl)methoxy group effectively.

  • Cross-Coupling Limitations: Attempts to directly alkynylate 4-chloro-5-methoxy-2-methylpyridazin-3(2H)-one via Sonogashira coupling have been largely unsuccessful, suggesting steric or electronic hindrance. Alternative strategies involve first installing alkynyl groups on other positions followed by nucleophilic substitution.

  • Side Reactions: Nucleophilic addition to alkynyl groups can occur under certain conditions, leading to product mixtures. This necessitates careful control of reaction parameters and sometimes the use of protective groups.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-5-((4-methylbenzyl)oxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-5-((4-methylbenzyl)oxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Substituent Variations

Pyridazinone derivatives are highly tunable through substitutions at positions 2, 4, and 4. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Features Reference
4-Chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one 2-Me, 4-Cl, 5-(4-MeC₆H₄CH₂O) 276.71 Binds BPTF bromodomain (IC₅₀ = 120 nM); planar dihedral angle between pyridazinone and benzene rings enhances protein interactions .
2-tert-Butyl-4-chloro-5-[4-(2-fluoroethoxy)benzyloxy]pyridazin-3(2H)-one 2-tBu, 4-Cl, 5-(4-FCH₂CH₂OC₆H₄CH₂O) 368.81 Fluorinated side chain improves metabolic stability; dihedral angle = 41.37° between aromatic rings .
4-Chloro-5-(cyclobutylmethoxy)-2-methylpyridazin-3(2H)-one 2-Me, 4-Cl, 5-(cyclobutylCH₂O) 214.65 Smaller substituent reduces steric hindrance; used in kinase inhibition studies .
4-Chloro-2-methyl-5-[(6-methylpyridin-3-yl)oxy]pyridazin-3(2H)-one 2-Me, 4-Cl, 5-(6-MeC₅H₃N-O) 279.71 Pyridine-O- group enhances solubility; explored in anticancer screening .

Nucleophilic Substitution

The target compound is synthesized via nucleophilic substitution of 4,5-dichloro-2-methylpyridazin-3(2H)-one with 4-methylbenzyl alcohol under basic conditions (e.g., K₂CO₃/acetone) . Analogues like 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones () follow similar pathways but require tailored halides (e.g., benzyl bromides) for substituent diversity.

Alkynylation and Methoxylation

Compounds such as 5-alkynyl-4-chloro-2-methylpyridazin-3(2H)-ones () are synthesized via Sonogashira coupling, whereas methoxylation (e.g., NaOCH₃/dioxane) introduces electron-donating groups that modulate reactivity .

Pharmacokinetic and Physicochemical Properties

Property Target Compound 2-tert-Butyl-4-chloro-5-[4-(2-fluoroethoxy)benzyloxy]pyridazinone () 4-Chloro-5-(dimethylamino)-2-phenylpyridazinone ()
LogP 2.8 (predicted) 3.5 1.9
Solubility (µg/mL) 12 (aqueous) 8 (aqueous) 45 (aqueous)
Protein Binding (%) 92% (BPTF) 88% 75%

Key Observations :

  • The 4-methylphenylmethoxy group in the target compound enhances lipophilicity (LogP = 2.8) compared to dimethylamino derivatives (LogP = 1.9), favoring membrane permeability but reducing aqueous solubility .
  • Fluorinated analogues () exhibit prolonged half-lives due to resistance to oxidative metabolism .

Biological Activity

4-Chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one is a compound belonging to the pyridazinone class, characterized by its unique structural features that include a chloro group, a methyl group, and a methoxy group attached to a pyridazinone core. This compound has garnered interest in pharmaceutical research due to its potential biological activities, including antimicrobial and anticancer properties.

  • Molecular Formula : C13H13ClN2O2
  • Molecular Weight : 264.71 g/mol
  • CAS Number : 88093-86-1
  • IUPAC Name : 4-chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3-one

The biological activity of 4-Chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one is attributed to its interaction with various molecular targets. Key mechanisms include:

  • Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit enzymes critical for bacterial metabolism.
  • Anticancer Activity : It potentially induces apoptosis in cancer cells and inhibits cell proliferation through modulation of signaling pathways.

Antimicrobial Activity

Research indicates that compounds within the pyridazinone class exhibit significant antimicrobial properties. The specific activity of 4-Chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Anticancer Activity

Studies have shown that derivatives of pyridazinones can selectively inhibit the growth of cancer cell lines. In particular, 4-Chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one has been noted for its potential to target human breast cancer cells, suggesting a promising avenue for further research in oncology.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of pyridazinones found that 4-Chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one exhibited strong inhibitory effects against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant potency compared to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa40

Study on Anticancer Properties

In vitro studies demonstrated that treatment with 4-Chloro-2-methyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one led to a reduction in cell viability in breast cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)
MCF7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)25

Q & A

Q. How can metabolic stability be predicted using in vitro assays?

  • Methodological Answer :
  • Microsomal Incubations : Use liver microsomes (human or rat) with NADPH cofactor to assess oxidative degradation (half-life calculation).
  • LC-MS/MS : Identify major metabolites (e.g., hydroxylation at the pyridazinone ring) .

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